![molecular formula C17H28N4 B3874674 N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine](/img/structure/B3874674.png)
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine
描述
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine, also known as DEBIO-025, is a synthetic small molecule that has been extensively studied for its antiviral and immunosuppressive properties. It is a non-immunosuppressive cyclophilin inhibitor that has shown promising results in preclinical and clinical studies.
作用机制
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine binds to the cyclophilin A (CypA) protein, which is involved in the replication of many viruses, including HCV. This binding inhibits the activity of CypA, thereby blocking viral replication. In addition, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have immunosuppressive effects by inhibiting T-cell activation and proliferation.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have a range of biochemical and physiological effects, including inhibition of viral replication, suppression of T-cell activation and proliferation, and modulation of cytokine production. In preclinical studies, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to reduce liver inflammation and fibrosis in HCV-infected mice.
实验室实验的优点和局限性
One of the advantages of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine is its potent antiviral activity against a range of viruses, including HCV, HIV, and influenza. It also has immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases and organ transplantation. However, one of the limitations of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine is that it has not yet been approved for clinical use, and further studies are needed to assess its safety and efficacy.
未来方向
There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine. One area of interest is the development of new derivatives of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine with improved antiviral and immunosuppressive properties. Another area of research is the investigation of the potential use of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine in combination with other antiviral drugs for the treatment of viral infections. Finally, further studies are needed to assess the safety and efficacy of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine in clinical trials, particularly in the treatment of HCV and other viral infections.
科学研究应用
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been extensively studied for its antiviral properties, particularly in the treatment of hepatitis C virus (HCV) infection. It has also been investigated for its potential use in the treatment of other viral infections, such as HIV, dengue fever, and influenza. In addition, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases and organ transplantation.
属性
IUPAC Name |
1-N,1-N-diethyl-4-N-(1-methylbenzimidazol-2-yl)pentane-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-5-21(6-2)13-9-10-14(3)18-17-19-15-11-7-8-12-16(15)20(17)4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMFXXYOYNDFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。